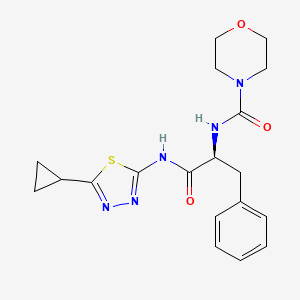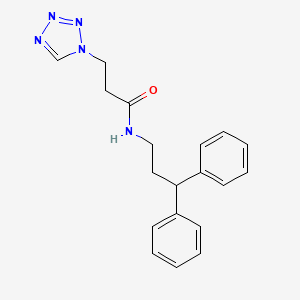![molecular formula C16H13ClN4O4S B10990156 N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B10990156.png)
N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes a pyrrolidinone ring, a benzoxadiazole moiety, and a sulfonamide group, making it a versatile candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. This can be achieved through the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide, leading to Schiff base intermediates, which are subsequently reduced .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to streamline the production process and minimize the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to altered cellular functions. For example, it may act as an inhibitor of serine proteases, thereby affecting processes such as blood coagulation or inflammation .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-[(3R)-1-(2-{[2-fluoro-4-(2-oxopyridin-1(2H)-yl)phenyl]amino}-2-oxoethyl)pyrrolidin-3-yl]thiophene-2-carboxamide
- 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide
Uniqueness
N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide stands out due to its unique combination of structural features, which confer specific chemical and biological properties. Its benzoxadiazole moiety, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H13ClN4O4S |
|---|---|
Molecular Weight |
392.8 g/mol |
IUPAC Name |
N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C16H13ClN4O4S/c17-10-6-7-13(21-8-2-5-15(21)22)12(9-10)20-26(23,24)14-4-1-3-11-16(14)19-25-18-11/h1,3-4,6-7,9,20H,2,5,8H2 |
InChI Key |
QZNFNCVDHXJBLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=C(C=C2)Cl)NS(=O)(=O)C3=CC=CC4=NON=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2,4-dichlorophenyl)ethyl]-3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanamide](/img/structure/B10990076.png)
![N-(3-bromophenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10990079.png)
![Methyl 4-{[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}benzoate](/img/structure/B10990090.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}acetamide](/img/structure/B10990092.png)
![Methyl 2-{[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10990098.png)


![methyl 4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B10990111.png)
![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B10990112.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-isopropyl-1H-indole-3-carboxamide](/img/structure/B10990117.png)
![N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-3-methoxybenzamide](/img/structure/B10990119.png)
![N-[2-(1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B10990123.png)
![N-[4-(acetylamino)phenyl]-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide](/img/structure/B10990130.png)

